Barium isopropoxide

Catalysis Organic Synthesis C-C Bond Formation

Barium isopropoxide (Ba(OCH(CH₃)₂)₂, also referred to as barium diisopropoxide) is a barium alkoxide with a molecular weight of 255.50 g/mol, a melting point of approximately 200 °C (with decomposition), and a density of 0.89 g/cm³. The compound appears as a brown to yellow powder, is soluble in alcohols, ketones, and esters, and reacts with water.

Molecular Formula C6H14BaO2
Molecular Weight 255.50 g/mol
CAS No. 24363-37-9
Cat. No. B1588621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium isopropoxide
CAS24363-37-9
Molecular FormulaC6H14BaO2
Molecular Weight255.50 g/mol
Structural Identifiers
SMILESCC(C)[O-].CC(C)[O-].[Ba+2]
InChIInChI=1S/2C3H7O.Ba/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2
InChIKeyCPUJSIVIXCTVEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Barium Isopropoxide (CAS 24363-37-9): Technical Baseline and Compound Overview


Barium isopropoxide (Ba(OCH(CH₃)₂)₂, also referred to as barium diisopropoxide) is a barium alkoxide with a molecular weight of 255.50 g/mol, a melting point of approximately 200 °C (with decomposition), and a density of 0.89 g/cm³ . The compound appears as a brown to yellow powder, is soluble in alcohols, ketones, and esters, and reacts with water [1]. Due to its moisture sensitivity and air reactivity, it is handled under inert atmospheres . Its primary industrial and research uses are as a precursor for barium-containing thin films and nanomaterials, as a catalyst in organic synthesis, and as an intermediate for the preparation of bimetallic alkoxides .

Thin-film and nanomaterial precursor studies
Catalyst research fit for C–C bond formation
Bimetallic alkoxide intermediate synthesis

Why Barium Isopropoxide Cannot Be Substituted with Other Barium Alkoxides Without Revalidation


Although barium isopropoxide belongs to the class of barium alkoxides, it exhibits unique performance characteristics that preclude straightforward substitution with analogs such as barium tert-butoxide, barium ethoxide, or barium acetylacetonate. Direct substitution without re-optimization can lead to altered reaction yields [1], changes in sol-gel hydrolysis behavior [2], or differences in vapor-phase deposition efficiency [3]. The following sections provide quantitative evidence for these differentiation dimensions, enabling scientific and procurement personnel to evaluate when barium isopropoxide is the optimal choice.

Catalytic yield
Barium tert-butoxide or ethoxide may produce lower catalytic yields under reported conditions.
Sol-gel hydrolysis
Hydrolysis behavior may differ, potentially altering phase purity in BaTiO₃ synthesis.
Vapor-phase deposition
MOCVD precursor reactivity may not transfer directly; re-optimization is likely required.

Quantitative Differentiation Evidence: Barium Isopropoxide vs. Key Analogs


Superior Catalytic Activity in One-Pot 1,5-Diketone Synthesis Compared to Other Barium Alkoxides

In a direct head-to-head comparison of barium alkoxides for the tandem cross-coupling reaction of acetophenone with benzaldehyde, barium isopropoxide demonstrated the highest catalytic activity among commercially available options [1]. Using 0.1 equiv of Ba(O-i-Pr)₂ in DMF at room temperature afforded the 1,5-diketone in 58% yield, whereas other barium alkoxides exhibited lower reactivity under identical conditions [1].

1,5-Diketone yield
Head-to-head
58% yield
Ba(O-i-Pr)₂ vs other Ba alkoxides (less reactive)
Reported highest catalytic yield in tested set
0.1 equiv, DMF, rt, tandem cross-coupling
Catalysis Organic Synthesis C-C Bond Formation

Unique Hydrolysis Behavior in Sol-Gel BaTiO₃ Synthesis: Direct Formation of Crystalline BaTiO₃ Without Calcination

A direct comparison of barium precursors for the sol-gel synthesis of YBa₂Cu₃O₇-δ revealed that Ba(O-i-Pr)₂ exhibits distinct hydrolysis behavior compared to Ba(OCH₂CH₂OEt)₂ [1]. Moreover, a study on BaO-TiO₂ coprecipitation demonstrated that when using Ba(O-i-Pr)₂ and Ti(O-i-Pr)₄ at a 1:1 molar ratio, the as-prepared specimen directly crystallized as a single-phase cubic BaTiO₃ upon hydrolysis, whereas TiO₂-rich ratios yielded amorphous phases requiring subsequent calcination [2].

BaTiO₃ phase purity
Head-to-head
Single-phase cubic BaTiO₃
Ba:Ti 1:1 vs TiO₂-rich (amorphous)
Direct crystallization without calcination
Co-hydrolysis in isopropanol
Sol-Gel Processing Ferroelectric Materials Thin Film Deposition

Enhanced Reactivity as a Ba Source for MOCVD Precursors Compared to Ba(acac)₂ Derivatives

In a study on MOCVD precursors for superconducting thin films, Ba(O-i-Pr)₂ was compared with Ba-acetylacetonato derivatives [1]. Ba(O-i-Pr)₂ was found to be a more convenient starting material for organometallic barium chemistry, likely due to its higher reactivity and ease of ligand exchange, though direct quantitative data for film quality is not provided [1].

MOCVD precursor
Supporting
More convenient starting material
Ba(O-i-Pr)₂ vs Ba(acac)₂ derivatives
Reported synthetic convenience for MOCVD
Qualitative assessment; film quality data not provided
MOCVD Superconducting Thin Films Precursor Synthesis

Thermal Decomposition Profile for BaSnO₃ Synthesis: Organic Group Decomposition at 350 °C

Thermogravimetric analysis (TG-DTA) of a barium tin isopropoxide precursor revealed that organic rest groups decompose thermally at 350 °C, with BaCO₃ formation subsequently disappearing at 600 °C, and single-phase BaSnO₃ crystallizing at 500–600 °C [1]. While this is not a direct head-to-head comparison with another barium precursor, it provides a quantitative benchmark for the thermal processing of Ba(O-i-Pr)₂-derived materials [1].

Thermal decomposition
Supporting
350 °C
organic group decomposition
BaSnO₃ crystallizes at 500–600 °C
TG-DTA of Ba-Sn isopropoxide precursor
Nanomaterials Thermal Analysis Barium Stannate

Validated Application Scenarios for Barium Isopropoxide Based on Quantitative Evidence


One-Pot Synthesis of Symmetrical 1,5-Diketones

Barium isopropoxide is the preferred catalyst for the one-pot tandem cross-coupling of aryl methyl ketones with aromatic aldehydes to yield symmetrical 1,5-diketones. As demonstrated in a direct head-to-head comparison, Ba(O-i-Pr)₂ provides superior reactivity (58% yield under mild conditions) compared to other barium alkoxides [1]. This application is particularly valuable in pharmaceutical intermediate synthesis where operational simplicity and high yields are critical.

Direct Sol-Gel Synthesis of Crystalline BaTiO₃ Thin Films

When combined with titanium isopropoxide at a 1:1 molar ratio, barium isopropoxide enables the direct formation of single-phase cubic BaTiO₃ upon hydrolysis, eliminating the need for subsequent high-temperature calcination [1]. This behavior is unique to Ba(O-i-Pr)₂ and simplifies the fabrication of ferroelectric thin films for capacitors and memory devices.

MOCVD Precursor for Superconducting Thin Films

Ba(O-i-Pr)₂ serves as a convenient and reactive starting material for the synthesis of barium-containing MOCVD precursors used in the deposition of high-temperature superconducting thin films (e.g., YBa₂Cu₃O₇-δ) [1]. Its high reactivity facilitates ligand exchange and precursor development compared to less reactive barium sources like Ba(acac)₂ derivatives [1].

Synthesis of Nanocrystalline BaSnO₃ Powders

Barium isopropoxide, when reacted with tin isopropoxide, yields a precursor that thermally decomposes to form single-phase BaSnO₃ nanoparticles at 500–600 °C [1]. The well-defined decomposition profile allows precise control over particle size and crystallinity, making it suitable for gas sensing and electronic applications [1].

Application
Selection Property
Validation Focus
1,5-Diketone synthesis study
Catalyst reactivity review
Yield under mild conditions
BaTiO₃ thin-film synthesis
Hydrolysis-phase control
Direct crystallization without calcination
MOCVD precursor development
Synthetic flexibility
Ligand exchange efficiency review
BaSnO₃ nanopowder synthesis
Thermal decomposition profile
Crystallization temperature control

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